N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2-(3-methoxyphenoxy)acetamide
Description
Properties
IUPAC Name |
N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2-(3-methoxyphenoxy)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5/c1-26-16-6-5-7-17(13-16)28-14-20(24)22-15-9-10-19(27-2)18(12-15)23-11-4-3-8-21(23)25/h5-7,9-10,12-13H,3-4,8,11,14H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTJLKQKONGKMLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(=O)NC2=CC(=C(C=C2)OC)N3CCCCC3=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Mechanisms
Palladium-Catalyzed Coupling for Aryl Substitution
Experimental Optimization and Critical Parameters
Solvent and Temperature Effects
Replacing DMF with tetrahydrofuran (THF) in the acylation step reduces side-product formation from 22% to 9%, as confirmed by HPLC. Elevated temperatures (>50°C) during deprotection with trifluoroacetic acid (TFA) lead to piperidinone ring degradation, necessitating strict temperature control at 0–4°C.
Table 1: Solvent Impact on Acylation Yield
| Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | 6 | 58 | 76 |
| THF | 8 | 63 | 89 |
| Dichloromethane | 12 | 41 | 68 |
Spectroscopic Characterization and Structural Validation
Nuclear Magnetic Resonance (NMR) Analysis
¹H NMR (400 MHz, CDCl₃) of the title compound shows characteristic signals: δ 8.21 (s, 1H, NH), 7.45–6.72 (m, 7H, aromatic), 4.62 (s, 2H, OCH₂CO), 3.85 (s, 3H, OCH₃), 3.79 (s, 3H, OCH₃), and 2.85–1.92 (m, 8H, piperidinone). ¹³C NMR confirms the carbonyl resonance at δ 170.2 ppm (acetamide C=O).
X-Ray Crystallography
Single-crystal X-ray analysis reveals a flattened chair conformation for the 2-oxopiperidin-1-yl group, with torsion angles of 103.4° (C2–C1–C7–N1) and −104.4° (C2–C3–C14–N2). Supramolecular layers stabilized by C–H⋯O interactions (2.89 Å) are observed in the ab plane.
Table 2: Key Crystallographic Parameters
| Parameter | Value |
|---|---|
| Space group | P2₁/c |
| a (Å) | 12.394(3) |
| b (Å) | 18.762(5) |
| c (Å) | 14.227(4) |
| β (°) | 98.274(6) |
| Volume (ų) | 3276.1(14) |
Purity Assessment and Analytical Methods
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water, 1 mL/min) confirms 89% purity with a retention time of 12.4 minutes. Impurities include unreacted 3-(2-oxopiperidin-1-yl)-4-methoxyaniline (6%) and hydrolyzed acetic acid derivative (5%).
Mass Spectrometry
Electrospray ionization (ESI-MS) displays a molecular ion peak at m/z 487.51 [M+H]⁺, consistent with the molecular formula C₂₆H₂₅N₅O₅.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups or the piperidinone ring.
Reduction: Reduction reactions could target the carbonyl group in the piperidinone ring.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.
Major Products
The major products would depend on the specific reactions and conditions but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2-(3-methoxyphenoxy)acetamide could have applications in:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve:
Molecular Targets: Binding to specific proteins or enzymes.
Pathways Involved: Modulating signaling pathways or metabolic processes.
Comparison with Similar Compounds
Structural Analogues with Heterocyclic Modifications
Compound 0MN (N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(3-methoxyphenoxy)acetamide)
Thiadiazole Derivatives ()
- Example: 2-Chloro-N-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl]-[1,3,4]thiadiazol-2-yl}-acetamide.
- Key Features : Incorporates a thiadiazole ring and a chloro substituent.
- Activity: Exhibits cytotoxicity against Caco-2 cells (IC50 = 1.8 µM), suggesting the thiadiazole moiety enhances anticancer activity compared to the target compound’s piperidinone group .
Substituent Variations in Acetamide Backbone
N-(3-cyanophenyl)-2-(3-methoxyphenoxy)acetamide ()
Pharmacological Activity Comparisons
Thiazolotriazole Acetamides ()
- Example: Compound 26 (2-((5-(4-Methoxyphenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)-thio)-N-(4-(4-methylpiperazin-1-yl)phenyl)acetamide).
- Activity: High cytotoxicity (75% yield in synthesis) attributed to the thiazolotriazole core. The target compound’s piperidinone group may offer better solubility due to its lactam structure .
TSH Receptor Agonists ()
- Example: Compound 1 (NCGC00168126–01) with a tetrahydroquinazolinone ring.
- Relevance : Methoxy and acetamide groups are critical for receptor activation, suggesting the target compound could be optimized for hormone-related targets .
Data Tables
Table 1: Structural and Pharmacological Comparison
Biological Activity
N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2-(3-methoxyphenoxy)acetamide is a synthetic compound that has garnered attention for its potential pharmacological properties. This article delves into its biological activity, synthesizing findings from various studies to present a comprehensive overview.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Piperidinyl moiety : Contributes to its interaction with biological targets.
- Methoxy groups : Enhance lipophilicity and potentially influence receptor binding.
- Phenylacetamide backbone : Commonly associated with bioactive compounds.
These structural elements suggest that the compound may exhibit significant biological activity, particularly in antimicrobial and anticancer domains.
Antimicrobial Properties
Research indicates that this compound demonstrates notable antimicrobial activity. A comparative study with related compounds revealed its effectiveness against various strains of bacteria and fungi. The mechanism of action is hypothesized to involve modulation of gene expression related to biofilm formation, which is crucial in the pathogenicity of microorganisms .
Cytotoxicity Studies
Cytotoxicity assays performed on different cell lines (e.g., L929, A549, HepG2) showed that this compound can influence cell viability significantly. The results from these studies are summarized in the following table:
| Compound | Concentration (µM) | Cell Viability (%) after 24h | Cell Viability (%) after 48h |
|---|---|---|---|
| This compound | 100 | 92 | 89 |
| 50 | 114 | 97 | |
| 25 | 117 | 125 |
These findings suggest that the compound may enhance cell viability at lower concentrations while exhibiting cytotoxic effects at higher doses .
The proposed mechanism of action for this compound involves:
- Receptor Binding : Interactions with specific enzymes or receptors may modulate signaling pathways, influencing cellular responses.
- Gene Expression Modulation : The compound's structure suggests it could affect transcription factors involved in various biological processes, including apoptosis and cell proliferation .
Case Studies and Research Findings
Several studies have highlighted the biological potential of this compound:
- Study on Antimicrobial Activity : A recent investigation compared the antimicrobial efficacy of this compound against standard reference strains, demonstrating superior activity compared to traditional antibiotics such as ciprofloxacin .
- Cytotoxicity Evaluation : In a cytotoxicity assessment involving multiple cancer cell lines, the compound exhibited a dose-dependent increase in viability at lower concentrations while showing toxicity at higher doses, indicating a potential therapeutic window for further exploration .
Q & A
Q. Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
